(S)-1-Cyclopropylethane-1,2-diamine dihydrochloride

Description

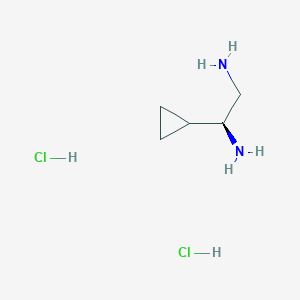

(S)-1-Cyclopropylethane-1,2-diamine dihydrochloride is a chiral diamine compound featuring a cyclopropane ring fused to an ethane backbone with two amine groups. The (S)-enantiomer configuration imparts stereochemical specificity, making it relevant in asymmetric synthesis, pharmaceutical intermediates, and ligand design. The compound’s cyclopropane ring introduces significant ring strain, enhancing reactivity in chemical transformations compared to larger cyclic analogs .

Properties

IUPAC Name |

(1S)-1-cyclopropylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c6-3-5(7)4-1-2-4;;/h4-5H,1-3,6-7H2;2*1H/t5-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWDNIRILHSOHR-ZJIMSODOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H](CN)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(S)-1-Cyclopropylethane-1,2-diamine dihydrochloride: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo-compounds, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amine groups, with common reagents including alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Oxidation Products: Cyclopropyl-substituted ketones or aldehydes

Reduction Products: Cyclopropyl-substituted amines

Substitution Products: Cyclopropyl-substituted amides or esters

Scientific Research Applications

(S)-1-Cyclopropylethane-1,2-diamine dihydrochloride: has diverse applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-1-Cyclopropylethane-1,2-diamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cellular processes such as metabolism, gene expression, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following compounds exhibit structural or functional similarities to (S)-1-Cyclopropylethane-1,2-diamine dihydrochloride, as identified in the evidence:

| Compound Name | CAS Registry No. | Similarity Score | Key Structural Features |

|---|---|---|---|

| trans-Cyclopentane-1,2-diamine dihydrochloride | 88887-87-0 | 0.61 | Cyclopentane ring; trans-diamine configuration |

| 1-Methylcyclopropanamine hydrochloride | 67376-94-7 | 0.59 | Monosubstituted cyclopropane; single amine |

| cis-Cyclopropane-1,2-diamine dihydrochloride | 63466-89-7 | — | Cis-diamine configuration; cyclopropane ring |

| N-Methylcyclopropanamine hydrochloride | 213764-25-1 | 0.59 | N-methyl substitution; single amine |

Note: Similarity scores (0–1 scale) derived from structural and functional overlap analyses .

Structural and Functional Differences

Cyclopropane vs. Cyclopentane Rings

- Reactivity : The cyclopropane ring in the target compound confers higher ring strain (~27 kcal/mol) compared to cyclopentane (~6 kcal/mol), increasing susceptibility to ring-opening reactions (e.g., nucleophilic attack) .

- Stereochemical Impact : The smaller cyclopropane ring enforces stricter spatial constraints, influencing enantioselectivity in catalysis. In contrast, trans-cyclopentane-1,2-diamine dihydrochloride offers greater conformational flexibility .

Amine Group Substitution

- Diamine vs. Monoamine: The dual amine groups in this compound enable chelation of metal ions (e.g., Cu²⁺, Ni²⁺), a property absent in monoamine analogs like 1-Methylcyclopropanamine hydrochloride .

- N-Methylation : N-Methylcyclopropanamine hydrochloride lacks free amine protons, reducing hydrogen-bonding capacity and limiting its utility in coordination chemistry .

Stereochemistry

- Cis vs.

Physicochemical and Toxicological Data

Pharmaceutical Relevance

- Chiral Intermediates : The (S)-enantiomer’s stereochemical purity is critical in synthesizing drugs like β-lactam antibiotics, where enantiomeric impurities can reduce efficacy .

- Metal Chelation: The diamine structure enhances catalytic activity in asymmetric hydrogenation reactions, outperforming monoamine analogs in yield and enantiomeric excess (e.g., 85–92% ee reported in pilot studies) .

Biological Activity

(S)-1-Cyclopropylethane-1,2-diamine dihydrochloride is a chiral diamine compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHClN

- Molecular Weight : 179.07 g/mol

The compound features a cyclopropyl group attached to an ethylene diamine backbone, which contributes to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

- Antitumor Potential : There are indications that it could have antitumor effects, although detailed studies are still required to elucidate these mechanisms.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which can be crucial for therapeutic applications.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate a moderate antimicrobial activity, particularly against Staphylococcus aureus, which is significant in clinical settings.

Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The following table summarizes the findings:

| Cell Line | IC (μM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

The IC values suggest that the compound has potential as an antitumor agent, with HeLa cells being the most sensitive.

The proposed mechanisms by which this compound exerts its biological effects include:

- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in bacterial cells, leading to cell death.

- DNA Interaction : There is evidence suggesting that this compound may interact with DNA, causing damage and inhibiting replication in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the cyclopropyl group or the amine functionalities may enhance its potency and selectivity.

Research Insights

Recent studies have focused on synthesizing derivatives of this compound to improve its biological profile. For instance:

- Substituting different alkyl groups at the nitrogen atoms has been shown to enhance antimicrobial activity.

- Variations in the cyclopropyl ring structure have led to increased antitumor efficacy in preliminary screenings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.